molecular formula C8H6BrF3O2 B13343686 1-Bromo-4-(difluoromethoxy)-3-fluoro-2-methoxybenzene

1-Bromo-4-(difluoromethoxy)-3-fluoro-2-methoxybenzene

Cat. No.: B13343686
M. Wt: 271.03 g/mol
InChI Key: KVHHSWSMJAYCFM-UHFFFAOYSA-N
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Description

1-Bromo-4-(difluoromethoxy)-3-fluoro-2-methoxybenzene is an organic compound with the molecular formula C8H6BrF3O2 It is a derivative of benzene, featuring bromine, fluorine, and methoxy functional groups

Preparation Methods

The synthesis of 1-Bromo-4-(difluoromethoxy)-3-fluoro-2-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroanisole and difluoromethyl ether.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The difluoromethyl ether reacts with 4-bromo-3-fluoroanisole in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-Bromo-4-(difluoromethoxy)-3-fluoro-2-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. Common reagents for these reactions include palladium catalysts and boronic acids.

Scientific Research Applications

1-Bromo-4-(difluoromethoxy)-3-fluoro-2-methoxybenzene has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Chemical Biology: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethoxy)-3-fluoro-2-methoxybenzene depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

1-Bromo-4-(difluoromethoxy)-3-fluoro-2-methoxybenzene can be compared with similar compounds such as:

    1-Bromo-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, leading to different electronic and steric properties.

    1-Bromo-4-(difluoromethyl)benzene: The presence of a difluoromethyl group instead of a difluoromethoxy group results in variations in reactivity and applications.

    1-Bromo-3-fluoro-4-methoxybenzene:

Properties

Molecular Formula

C8H6BrF3O2

Molecular Weight

271.03 g/mol

IUPAC Name

1-bromo-4-(difluoromethoxy)-3-fluoro-2-methoxybenzene

InChI

InChI=1S/C8H6BrF3O2/c1-13-7-4(9)2-3-5(6(7)10)14-8(11)12/h2-3,8H,1H3

InChI Key

KVHHSWSMJAYCFM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)OC(F)F)Br

Origin of Product

United States

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